molecular formula C17H30N2O4 B5901564 ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate

ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate

Katalognummer B5901564
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: KPSACZUCMVFFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate, also known as CP94, is a synthetic compound that belongs to the family of cyclic urea-based antagonists of the α1-adrenoceptor. It was first synthesized in the early 1990s and has been extensively studied for its potential pharmacological applications.

Wirkmechanismus

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate exerts its pharmacological effects by binding to the α1-adrenoceptor and blocking the action of norepinephrine, a neurotransmitter that activates the receptor. By blocking the receptor, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate reduces the vasoconstrictor effects of norepinephrine, leading to vasodilation and a decrease in blood pressure. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also reduces the contraction of smooth muscles in the bladder and prostate, which can alleviate the symptoms of urinary incontinence and benign prostatic hyperplasia.
Biochemical and Physiological Effects
ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has a high affinity for the α1-adrenoceptor and is a potent antagonist of the receptor. In vivo studies have shown that ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate can reduce blood pressure in hypertensive rats and dogs, and can alleviate the symptoms of urinary incontinence and benign prostatic hyperplasia in animal models. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has also been shown to have a low toxicity profile, which makes it a potential candidate for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also has a high affinity for the α1-adrenoceptor, which makes it a potent antagonist of the receptor. However, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has some limitations for lab experiments. It is a cyclic urea-based compound, which can make it difficult to modify for structure-activity relationship studies. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.

Zukünftige Richtungen

There are several future directions for the study of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate. One potential direction is the development of more potent and selective α1-adrenoceptor antagonists based on the structure of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate in vivo, which could provide valuable information for the development of clinical applications. Additionally, the potential therapeutic applications of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate in other disorders, such as Raynaud's phenomenon and erectile dysfunction, could be explored. Overall, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has significant potential as a pharmacological tool and a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesemethoden

The synthesis of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate involves the reaction of ethyl 3-aminohexanoate with cyclopentanone in the presence of a base to form ethyl 3-(cyclopentylamino)hex-4-enoate. This intermediate is then reacted with di-tert-butyl dicarbonate to form the protected intermediate, which is subsequently reacted with the amine of N-Boc-4-aminobutyric acid to form the final product, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the α1-adrenoceptor, which is involved in the regulation of various physiological processes, including vascular tone, smooth muscle contraction, and neurotransmitter release. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been found to be a potent antagonist of the α1-adrenoceptor, which makes it a potential candidate for the treatment of various disorders, such as hypertension, urinary incontinence, and benign prostatic hyperplasia.

Eigenschaften

IUPAC Name

ethyl 3-[[4-(cyclopentylamino)-4-oxobutanoyl]amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-3-7-14(12-17(22)23-4-2)19-16(21)11-10-15(20)18-13-8-5-6-9-13/h13-14H,3-12H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSACZUCMVFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)NC(=O)CCC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.